molecular formula C14H17NO6 B12290234 (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster

(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster

Cat. No.: B12290234
M. Wt: 295.29 g/mol
InChI Key: IKSBFIKMHLIVOW-UHFFFAOYSA-N
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Description

(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chroman ring system substituted with hydroxyl groups and a carbamic acid ester moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced via selective hydroxylation reactions, often using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Carbamic Acid Ester Formation: The final step involves the introduction of the carbamic acid ester moiety. This can be achieved by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles such as amines, thiols, or alcohols

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Substituted carbamates

Scientific Research Applications

(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster involves its interaction with specific molecular targets. The hydroxyl groups and the carbamic acid ester moiety play crucial roles in its activity. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in oxidative stress or inflammation pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster: The enantiomer of the compound with different stereochemistry.

    6,7-Dihydroxy-2-oxo-3-chromancarboxylic Acid: Lacks the carbamic acid ester moiety.

    6,7-Dihydroxy-2-oxo-3-chromanacetamide: Contains an acetamide group instead of the carbamic acid ester.

Uniqueness

(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a carbamic acid ester moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

tert-butyl N-(6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl)carbamate

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19)

InChI Key

IKSBFIKMHLIVOW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O

Origin of Product

United States

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